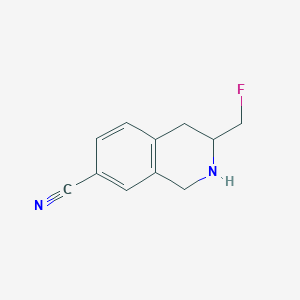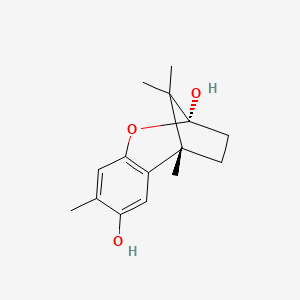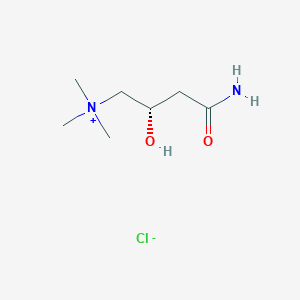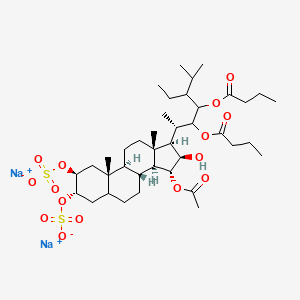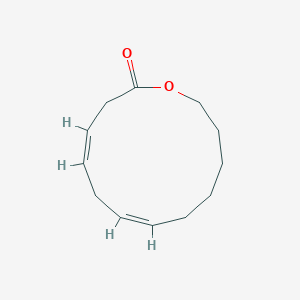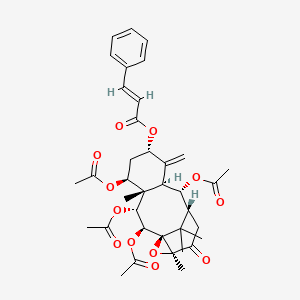![molecular formula C31H38N6O4 B1249891 (2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide](/img/structure/B1249891.png)
(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IQM-97423 is a synthetic organic compound that has garnered significant attention in the field of pharmacology due to its potent and selective antagonistic properties on cholecystokinin receptors. This compound has shown promising results in experimental models, particularly in the treatment of acute pancreatitis .
Preparation Methods
The synthesis of IQM-97423 involves a series of chemical reactions that result in the formation of a pyridopyrimidine derivative. The synthetic route typically includes the following steps:
Formation of the pyridopyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial production methods for IQM-97423 would likely involve scaling up these synthetic routes while ensuring consistency and quality control.
Chemical Reactions Analysis
IQM-97423 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IQM-97423 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cholecystokinin receptor antagonists.
Biology: Researchers use IQM-97423 to investigate the role of cholecystokinin receptors in various biological processes.
Medicine: The compound has shown potential in the treatment of acute pancreatitis and other digestive system disorders.
Industry: IQM-97423 can be used in the development of new pharmaceuticals targeting cholecystokinin receptors.
Mechanism of Action
IQM-97423 exerts its effects by selectively antagonizing cholecystokinin receptors, particularly the cholecystokinin 1 receptor. This antagonism prevents the binding of cholecystokinin, a digestive hormone, to its receptor, thereby inhibiting its physiological effects. The molecular targets involved include the cholecystokinin receptors on pancreatic acini, which play a crucial role in the secretion of digestive enzymes .
Comparison with Similar Compounds
IQM-97423 is unique in its high selectivity and potency as a cholecystokinin 1 receptor antagonist. Similar compounds include:
Devazepide: Another cholecystokinin 1 receptor antagonist with similar potency but different chemical structure.
Lorglumide: A less potent cholecystokinin 1 receptor antagonist compared to IQM-97423.
The uniqueness of IQM-97423 lies in its higher affinity for cholecystokinin 1 receptors and its ability to prevent the cerulein-induced increase in plasma pancreatic enzymes and pancreas weight with a potency similar to devazepide .
Properties
Molecular Formula |
C31H38N6O4 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(2S)-N-[(4aS,5R)-2-benzyl-1,3-dioxo-4,4a,5,6,7,8-hexahydropyrido[1,2-c]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C31H38N6O4/c1-31(2,3)35-29(40)34-25(16-21-18-32-23-13-8-7-12-22(21)23)28(39)33-24-14-9-15-36-26(24)17-27(38)37(30(36)41)19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,32H,9,14-17,19H2,1-3H3,(H,33,39)(H2,34,35,40)/t24-,25+,26+/m1/s1 |
InChI Key |
JQMXXJDAKTTXOB-ZNZIZOMTSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]3CCCN4[C@H]3CC(=O)N(C4=O)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)NC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCN4C3CC(=O)N(C4=O)CC5=CC=CC=C5 |
Synonyms |
(4aS,5R)-2-benzyl-5-(tert-butylaminocarbonyl-tryptophyl)amino-1,3-dioxoperhydropyrido-(1,2-c)pyrimidine IQM-97,423 IQM97423 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


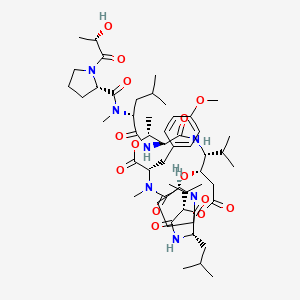

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)
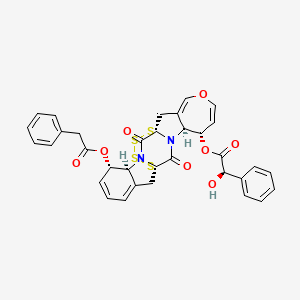
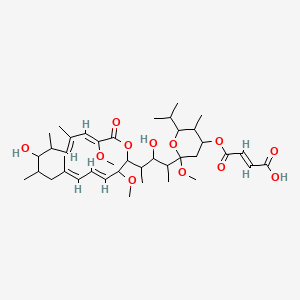
![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)
